N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O/c26-19-10-8-18(9-11-19)14-15-27-23(33)13-12-22-29-30-25-24(31-16-4-1-5-17-31)28-20-6-2-3-7-21(20)32(22)25/h2-3,6-11H,1,4-5,12-17H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTNLCIXYNAAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Piperidine Group: The piperidine moiety is introduced through nucleophilic substitution reactions. This step may require the use of protecting groups to ensure selective functionalization.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via electrophilic aromatic substitution reactions. This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of coupling reagents such as EDCI or DCC and may be carried out under mild to moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogenating agents, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Thionyl chloride, phosphorus pentachloride, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinoxaline moiety, a triazole ring, and a piperidine group. The synthesis of this compound typically involves multi-step processes that include the formation of the quinoxaline and triazole rings followed by functionalization to introduce the piperidine and chlorophenyl groups.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Quinoxaline | A bicyclic structure known for its pharmacological properties. |
| Triazole | A five-membered ring that contributes to biological activity. |
| Piperidine | A nitrogen-containing heterocycle often found in drugs. |
| 4-Chlorophenyl | A chlorinated phenyl group that enhances lipophilicity. |
Anticancer Activity
Recent studies have demonstrated that N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide exhibits promising anticancer properties. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Neuropharmacological Effects
In neuropharmacology, this compound has been investigated for its potential use in treating central nervous system disorders such as anxiety and depression. Preliminary studies suggest that it may modulate neurotransmitter systems, providing a basis for further exploration in psychiatric applications.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | Induces apoptosis and cell cycle arrest |
| Antimicrobial | Active against Gram-positive/negative bacteria | Disrupts cell membranes |
| Neuropharmacological | Potential treatment for CNS disorders | Modulates neurotransmitter systems |
Case Study 1: Anticancer Research
A study published in PubMed Central explored the anticancer effects of related quinoxaline derivatives, indicating that modifications in the structure can significantly enhance their efficacy against specific cancer types . This supports the hypothesis that this compound could be optimized for better therapeutic outcomes.
Case Study 2: Antimicrobial Activity
Research published in RSC Advances highlighted the antimicrobial potential of similar compounds containing quinoxaline structures against various pathogens . The findings suggest that structural modifications can lead to enhanced activity against resistant strains, making this class of compounds valuable in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
AP-PROTAC-1 ()
- Structure: Contains a thieno-triazolodiazepine core, a 4-chlorophenyl group, and a PROTAC (PROteolysis-TArgeting Chimera) linker.
- Key Differences: Replaces triazoloquinoxaline with a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine ring. Includes a diazenyl-benzylacetamide chain for E3 ligase recruitment, absent in the target compound.
- Implications : AP-PROTAC-1 is designed for targeted protein degradation, while the target molecule likely functions as a direct receptor modulator.
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c, )
- Structure: Features a quinoline-pentanamide backbone with a dichlorophenyl-piperazine group.
- Key Differences: Lacks the triazoloquinoxaline core; instead, employs a quinoline ring for aromatic stacking. Piperazine substituent (vs. piperidine in the target) may alter receptor selectivity due to nitrogen positioning.
- Implications: Piperazine-quinoline derivatives often target serotonin or dopamine receptors, suggesting divergent therapeutic applications compared to the triazoloquinoxaline scaffold.
CP0514529 ()
- Structure : Contains a cyclohexyl-piperidine group, a 4-chlorophenyl moiety, and a trifluoroacetylated propanamide chain.
- Key Differences: Replaces triazoloquinoxaline with a 1,2,4-triazol-1-ylmethyl-piperidine system. Trifluoroacetyl group enhances metabolic stability but may reduce blood-brain barrier penetration.
- Implications : The cyclohexyl group in CP0514529 could improve steric hindrance against enzymatic degradation compared to the target molecule’s simpler piperidine.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ()
- Structure : Integrates a benzothiazole-thiazolotriazole core with a 4-chlorophenyl group.
- Key Differences: Sulfanyl linker and benzothiazole ring enhance π-π interactions but reduce conformational flexibility. Thiazolo-triazole system (vs. triazoloquinoxaline) may shift selectivity toward kinase or protease inhibition.
- Implications : The sulfanyl group in this compound could improve solubility but limit CNS penetration compared to the target’s amide chain.
Research Findings and Structural-Activity Relationship (SAR) Insights
Table 1: Comparative Structural and Functional Attributes
Key Observations :
Triazoloquinoxaline vs. Thieno-Triazolodiazepine: The target compound’s triazoloquinoxaline core likely offers greater planar rigidity than AP-PROTAC-1’s diazepine ring, favoring receptor binding over protein degradation.
Piperidine vs. Piperazine : Piperidine’s single nitrogen may enhance CNS penetration compared to piperazine’s dual nitrogen atoms, which are prone to protonation and reduced blood-brain barrier permeability.
Chlorophenyl Positioning : The 4-chlorophenyl group in the target and compounds optimizes hydrophobic interactions, while 2,3-dichlorophenyl in 11c may sterically hinder binding to compact receptor pockets.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a modulator of potassium channels and a selective antagonist for certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation.
Affinity for Receptors
The compound exhibits significant affinity for dopamine D4 receptors, with an IC50 value reported at very low concentrations (e.g., 0.057 nM), indicating potent receptor binding and selectivity over other dopamine receptor subtypes such as D2 and serotonin receptors . This selectivity is crucial for minimizing side effects typically associated with broader-spectrum drugs.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound show promising anticancer properties. For instance, related triazole compounds have exhibited IC50 values ranging from 4.363 μM to higher values against human colon cancer cell lines . This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored. It has been shown to suppress the release of pro-inflammatory cytokines such as TNF-alpha from astrocytes, which may have implications for treating neuroinflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Dopamine D4 Binding | High affinity (IC50 = 0.057 nM) | |
| Anticancer | IC50 = 4.363 μM in HCT116 cells | |
| Anti-inflammatory | Suppresses TNF-alpha release |
Case Studies
Case Study 1: Dopamine D4 Receptor Modulation
A study focused on the binding affinities of various derivatives demonstrated that this compound had a selectivity ratio exceeding 10,000 for the D4 receptor over the D2 receptor. This high selectivity suggests potential therapeutic applications in treating psychiatric disorders with minimal side effects associated with non-selective dopamine agonists.
Case Study 2: Anticancer Potential
In another investigation involving triazole derivatives similar to this compound, researchers found notable anticancer activity against HCT116 cell lines. The derivative was compared against doxorubicin, a standard chemotherapeutic agent, showing comparable efficacy but with a different mechanism that could reduce adverse effects associated with traditional chemotherapy.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimizing synthesis involves systematic adjustment of reaction parameters. Key steps include:
- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) for cyclization steps to enhance intermediate stability .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) for accelerating heterocycle formation .
- Purification: Employ flash chromatography (ethyl acetate/hexane gradients) followed by recrystallization for high-purity yields .
Q. What analytical techniques are recommended for confirming structural integrity and purity?
Methodological Answer: A multi-technique approach ensures accuracy:
- NMR Spectroscopy: ¹H/¹³C NMR for functional group verification (e.g., piperidinyl proton signals at δ 3.2–3.5 ppm) .
- LC-MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 506.2) and detect impurities (<5% threshold) .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
| Analytical Technique | Key Parameters |
|---|---|
| NMR | δ 7.2–8.1 ppm (quinoxaline aromatic protons) |
| LC-MS | Retention time: 8.3 min (ACN:H₂O gradient) |
| HPLC | Purity: 97.2% (triplicate runs) |
Q. How should initial pharmacological activity assays be designed?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Receptor Binding Assays: Screen against serotonin (5-HT₃) or dopamine receptors due to triazolo-quinoxaline affinity .
- Enzyme Inhibition: Test phosphodiesterase (PDE) inhibition using fluorescence-based kits (IC₅₀ determination) .
- Cellular Models: Use HEK-293 cells transfected with target receptors for dose-response curves (1 nM–100 µM) .
Advanced Research Questions
Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?
Methodological Answer: Advanced mechanistic studies include:
- Radioligand Displacement: Compete with [³H]-GR65630 for 5-HT₃ receptor binding (Kᵢ calculations via Cheng-Prusoff equation) .
- Calcium Imaging: Monitor intracellular Ca²⁺ flux in neuronal cells post-treatment to assess receptor activation/inhibition .
- Western Blotting: Quantify downstream signaling proteins (e.g., phosphorylated ERK) to map pathways .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodological Answer: SAR strategies involve:
- Analog Synthesis: Modify the 4-chlorophenyl or piperidinyl groups; e.g., replace Cl with F to assess halogen effects .
- Bioisosteric Replacement: Substitute triazolo-quinoxaline with triazolopyridazine to evaluate ring system impact .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent electrostatic properties with activity .
| Analog Modification | Biological Impact |
|---|---|
| Piperidinyl → Pyrrolidinyl | 2.3-fold ↓ in PDE4B inhibition |
| 4-Cl → 4-OCH₃ | 10× ↑ 5-HT₃ binding affinity |
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer: Address discrepancies via:
- Assay Reprodubility: Replicate under standardized conditions (pH 7.4 buffer, 37°C) .
- Metabolite Screening: Use liver microsomes to rule out prodrug activation artifacts .
- Orthogonal Assays: Cross-validate PDE inhibition via FRET and radiometric methods .
Q. What in vitro models assess metabolic stability for preclinical development?
Methodological Answer: Key models include:
- Liver Microsomes: Incubate with NADPH to measure t₁/₂ (CYP450-mediated degradation) .
- Hepatocyte Cultures: Quantify parent compound depletion over 24h (species-specific differences) .
- PAMPA Assays: Predict blood-brain barrier permeability (log Pe > −5.0 desired) .
Q. Which formulation strategies improve solubility for in vivo studies?
Methodological Answer:
Q. How to conduct preliminary toxicity profiling?
Methodological Answer: Tiered toxicity assessment:
- Acute Toxicity: Single-dose MTD in mice (OECD 423 guidelines) .
- Genotoxicity: Ames test (TA98 strain) to detect mutagenic potential .
- hERG Inhibition: Patch-clamp assays (IC₅₀ < 10 µM for cardiac safety) .
Q. What computational approaches predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to 5-HT₃ (PDB: 6NP0); validate with MM/GBSA scoring .
- MD Simulations: Run 100-ns trajectories to assess complex stability (RMSD < 2.0 Å acceptable) .
- Pharmacophore Modeling: Align with known PDE inhibitors to identify critical H-bond donors/acceptors .
| Computational Method | Key Output |
|---|---|
| Docking | GOLD Score: 82.5 (vs. 5-HT₃) |
| QSAR | pIC₅₀ = 7.2 ± 0.3 (predicted) |
Q. How to ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak AD-H column (heptane:IPA 90:10) to resolve enantiomers .
- Circular Dichroism (CD): Verify optical activity (e.g., Δε = +12.3 at 254 nm) .
- Asymmetric Catalysis: Employ Evans’ oxazaborolidine catalysts for stereoselective steps .
Q. What methods evaluate polymorphic forms and their bioactivity impacts?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
